molecular formula C9H4Cl2IN B1610487 4,7-Dichloro-3-iodoquinoline CAS No. 70237-22-8

4,7-Dichloro-3-iodoquinoline

Cat. No.: B1610487
CAS No.: 70237-22-8
M. Wt: 323.94 g/mol
InChI Key: LCUQJSFUVCSBQE-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-iodoquinoline is a halogenated quinoline derivative characterized by the presence of chlorine and iodine atoms at the 4th and 7th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-3-iodoquinoline typically involves halogenation reactions of quinoline derivatives. One common method is the direct chlorination and iodination of quinoline using chlorine and iodine gases or their respective halogenating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions, often employing continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-3-iodoquinoline undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

  • Substitution: The chlorine and iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 4,7-dichloro-3-iodoquinone.

  • Reduction: Dihydroquinoline derivatives, such as 4,7-dichloro-3-iododihydroquinoline.

  • Substitution: Alkylated or arylated derivatives, depending on the substituents used.

Scientific Research Applications

Synthesis of 4,7-Dichloro-3-iodoquinoline

The synthesis of this compound typically involves a multi-step process starting from simpler quinoline derivatives. For instance, a common method includes the iodination of 7-chloroquinolin-4-ol followed by chlorination to yield the desired compound. The overall yield can be quite high, often exceeding 70% in well-optimized conditions .

Antimalarial Activity

One of the prominent applications of this compound is in the development of antimalarial agents. Structural analogs of this compound have shown potent activity against Plasmodium falciparum, particularly resistant strains. For example, studies have demonstrated that compounds derived from 4(1H)-quinolone frameworks exhibit low nanomolar IC50 values against these strains, indicating their effectiveness as potential treatments for malaria .

Cancer Therapeutics

Research has also highlighted the role of this compound in cancer therapy. It has been investigated for its ability to downregulate KRAS, a key oncogene involved in many cancers. Compounds that stabilize G-quadruplex structures related to KRAS have shown promise in reducing tumor growth in preclinical models . This suggests that derivatives of this compound could serve as valuable tools in targeted cancer therapies.

Case Studies and Research Findings

  • Antimalarial Studies : In a study involving ELQ compounds (which are structurally related to this compound), researchers found that certain derivatives exhibited exceptional selectivity against P. falciparum's mitochondrial electron transport chain. This selectivity was linked to structural modifications that enhanced metabolic stability and reduced cross-resistance with existing antimalarials like atovaquone .
  • Cancer Research : A recent investigation into indoloquinoline derivatives showed that compounds similar to this compound effectively inhibited KRAS promoter activity in pancreatic cancer cell lines harboring mutant KRAS proteins. The results indicated a significant reduction in luciferase activity, suggesting potential for these compounds in therapeutic applications targeting KRAS-driven cancers .

Data Tables

Application Target Activity Reference
AntimalarialPlasmodium falciparumLow nanomolar IC50
Cancer TherapeuticsKRAS oncogeneDownregulation of promoter activity
Synthesis YieldFrom 7-chloroquinolin derivativesOver 70%

Mechanism of Action

The mechanism by which 4,7-dichloro-3-iodoquinoline exerts its effects depends on its specific application. For instance, in antimalarial applications, the compound may interfere with the life cycle of the malaria parasite by inhibiting key enzymes or disrupting cellular processes. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins.

Comparison with Similar Compounds

  • 4-Chloroquinoline

  • 7-Iodoquinoline

  • 4,7-Dichloroquinoline

  • 3-Iodoquinoline

Biological Activity

4,7-Dichloro-3-iodoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a halogenated quinoline derivative characterized by the presence of two chlorine atoms and one iodine atom on the quinoline ring. This unique structure contributes to its biological properties, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing quinoline moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent years. Studies suggest that it may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value of 20.1 nM.
  • KB-V1 (Oral Cancer) : An IC50 value of 14 nM was recorded, indicating potent activity against this cell line.
  • Mechanism of Action : The mechanism is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the presence and position of halogen substituents on the quinoline ring. Studies have shown that increased lipophilicity and electron-withdrawing properties enhance antiviral and anticancer activities .

Table 2: Structure-Activity Relationship Insights

Substituent PositionTypeEffect on Activity
4ChlorineIncreased cytotoxicity
3IodineEnhanced selectivity for cancer cells
7ChlorineImproved antimicrobial efficacy

Properties

IUPAC Name

4,7-dichloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUQJSFUVCSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500467
Record name 4,7-Dichloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70237-22-8
Record name 4,7-Dichloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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